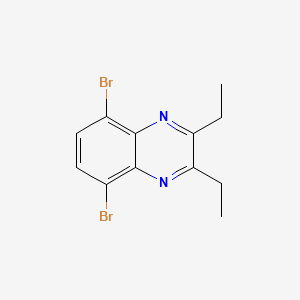

5,8-Dibromo-2,3-diethylquinoxaline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,8-dibromo-2,3-diethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Br2N2/c1-3-9-10(4-2)16-12-8(14)6-5-7(13)11(12)15-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPVFRWOXOCNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC(=C2N=C1CC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738720 | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148231-14-5 | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148231-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dibromo-2,3-diethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,8-Dibromo-2,3-diethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known properties of 5,8-Dibromo-2,3-diethylquinoxaline, a halogenated heterocyclic compound. Due to the limited publicly available data for this specific molecule, this document also presents inferred properties and a proposed synthesis protocol based on established chemical principles and the known reactivity of related quinoxaline derivatives. The guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound in medicinal chemistry and materials science.

Chemical and Physical Properties

Direct experimental data for 5,8-Dibromo-2,3-diethylquinoxaline is scarce in the current scientific literature. The following table summarizes the available information and provides estimated values for key physicochemical properties based on the properties of structurally similar compounds.

| Property | Value | Source/Method |

| CAS Number | 148231-14-5 | Chemical Supplier |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | Supplier Data[1] |

| Molecular Weight | 344.05 g/mol | Supplier Data[1] |

| Appearance | Likely a solid | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents | Inferred |

| Storage Temperature | 2-8°C | Chemical Supplier |

Proposed Synthesis Protocol

A plausible two-step synthesis for 5,8-Dibromo-2,3-diethylquinoxaline is proposed, commencing with the synthesis of the 2,3-diethylquinoxaline core, followed by aromatic bromination.

Step 1: Synthesis of 2,3-Diethylquinoxaline

This procedure is adapted from the synthesis of similar 2,3-disubstituted quinoxalines. The reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-phenylenediamine (1.0 eq) in ethanol.

-

Addition of Diketone: To the stirred solution, add 3,4-hexanedione (1.0 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Bromination of 2,3-Diethylquinoxaline

The synthesized 2,3-diethylquinoxaline is then subjected to electrophilic aromatic bromination. The directing effects of the pyrazine ring and the activating nature of the ethyl groups will influence the position of bromination.

Experimental Protocol:

-

Reaction Setup: Dissolve 2,3-diethylquinoxaline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent in a round-bottom flask protected from light.

-

Addition of Brominating Agent: Slowly add a solution of bromine (2.0-2.2 eq) in the same solvent to the reaction mixture at 0°C. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a strong acid can be used.

-

Reaction Conditions: Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 5,8-Dibromo-2,3-diethylquinoxaline can be purified by recrystallization or column chromatography.

Reactivity and Potential Applications

The chemical structure of 5,8-Dibromo-2,3-diethylquinoxaline suggests several avenues for further chemical modification and potential applications. The bromine atoms at the 5 and 8 positions are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

The quinoxaline core is a known pharmacophore found in numerous biologically active compounds, including anticancer and antimicrobial agents. The introduction of diethyl and dibromo substituents could modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological activities.

Furthermore, quinoxaline derivatives are utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dibromo functionality serves as a handle for polymerization reactions to create conjugated polymers with tailored optoelectronic properties.

Mandatory Visualizations

Caption: Proposed two-step synthesis workflow for 5,8-Dibromo-2,3-diethylquinoxaline.

Caption: Potential chemical transformations and applications of 5,8-Dibromo-2,3-diethylquinoxaline.

Conclusion

5,8-Dibromo-2,3-diethylquinoxaline represents an under-explored molecule with significant potential for applications in both medicinal chemistry and materials science. While direct experimental data is limited, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The proposed synthesis protocol provides a viable route for its preparation, opening the door for further investigation into its properties and applications. This guide serves as a starting point for researchers aiming to unlock the potential of this and related quinoxaline derivatives.

References

5,8-Dibromo-2,3-diethylquinoxaline chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a generalized synthesis approach for 5,8-Dibromo-2,3-diethylquinoxaline. This document is intended for an audience with a technical background in chemistry and drug development.

Chemical Structure and IUPAC Name

The compound 5,8-Dibromo-2,3-diethylquinoxaline is a disubstituted quinoxaline. The quinoxaline core is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. In this specific molecule, the benzene ring is substituted with two bromine atoms at positions 5 and 8. The pyrazine ring is substituted with two ethyl groups at positions 2 and 3.

-

IUPAC Name: 5,8-Dibromo-2,3-diethylquinoxaline

Below is a diagram representing the chemical structure of 5,8-Dibromo-2,3-diethylquinoxaline.

Caption: 2D structure of 5,8-Dibromo-2,3-diethylquinoxaline.

Physicochemical and Identification Properties

Quantitative data for 5,8-Dibromo-2,3-diethylquinoxaline is sparse in publicly available literature. The following table summarizes the known identification and purity information.

| Property | Value | Reference |

| IUPAC Name | 5,8-Dibromo-2,3-diethylquinoxaline | - |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | [1] |

| Molecular Weight | 344.05 g/mol | [1] |

| CAS Number | 148231-14-5 | [1][2] |

| Purity | >98% (HPLC) | [1] |

Experimental Protocols: A Generalized Synthesis Approach

While a specific, detailed experimental protocol for the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline is not available in the searched literature, a general and widely used method for synthesizing 2,3-disubstituted quinoxalines can be proposed. This typically involves the condensation reaction of an appropriate o-phenylenediamine with an α-diketone.

General Reaction: 1,2-diamino-3,6-dibromobenzene reacts with 3,4-hexanedione, typically in a polar solvent like ethanol or acetic acid, which may be heated to facilitate the cyclization and dehydration, yielding the quinoxaline product.

Below is a diagram illustrating a generalized workflow for this synthesis.

Caption: A generalized workflow for the synthesis of a 2,3-disubstituted quinoxaline.

Potential Applications and Further Research

Quinoxaline derivatives are a significant class of compounds in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities and are used as building blocks for organic semiconductors.[3] While specific applications for 5,8-Dibromo-2,3-diethylquinoxaline are not detailed in the available literature, its structure suggests potential areas for investigation:

-

Medicinal Chemistry: As an intermediate for the synthesis of more complex molecules with potential therapeutic activities. The dibromo-functionality allows for further chemical modifications, such as cross-coupling reactions, to build a library of derivatives for screening.

-

Materials Science: As a building block for organic electronic materials, such as those used in OLEDs and organic photovoltaics. The quinoxaline core is electron-deficient, a useful property in these applications.[3]

Further research is required to determine the specific physicochemical properties, biological activities, and material science applications of 5,8-Dibromo-2,3-diethylquinoxaline. Experimental validation of its synthesis and characterization would be the foundational next steps.

References

5,8-Dibromo-2,3-diethylquinoxaline CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the chemical compound 5,8-Dibromo-2,3-diethylquinoxaline, including its chemical identity and molecular structure. Due to the limited availability of published research on this specific molecule, this document focuses on foundational data.

Core Compound Data

The fundamental chemical identifiers for 5,8-Dibromo-2,3-diethylquinoxaline are summarized below. This information is critical for substance registration, safety data sheet (SDS) authoring, and experimental design.

| Identifier | Value |

| CAS Number | 148231-14-5[1][2] |

| Molecular Formula | C₁₂H₁₂Br₂N₂[1] |

| Molecular Weight | 344.05 g/mol |

| Purity | >98% (as determined by HPLC)[1] |

Experimental Protocols

A plausible synthetic pathway would involve the condensation of a dibromo-substituted o-phenylenediamine with a 1,2-dicarbonyl compound, in this case, 3,4-hexanedione. The logical workflow for such a synthesis and subsequent purification is outlined in the diagram below.

Caption: Hypothetical synthesis workflow for 5,8-Dibromo-2,3-diethylquinoxaline.

Signaling Pathways and Applications

Currently, there is no specific information in the scientific literature detailing the involvement of 5,8-Dibromo-2,3-diethylquinoxaline in any signaling pathways or its direct application in drug development. Quinoxaline derivatives, as a class of compounds, are known to be of interest in medicinal chemistry for their potential as anticancer, antiviral, and antibacterial agents. They are also utilized as building blocks in the synthesis of organic semiconductors.[3][4] The specific biological activity and potential applications of the diethyl-substituted dibromo-quinoxaline presented here remain an area for future research.

The diagram below illustrates a generalized logical relationship for the screening of a novel quinoxaline derivative in a drug discovery context.

Caption: A generalized workflow for the evaluation of a novel chemical entity in drug discovery.

References

A Technical Guide to Dibromo-Quinoxaline Derivatives: Synthesis, Biological Activity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives, heterocyclic compounds composed of a benzene and pyrazine ring, have garnered significant attention in medicinal chemistry and materials science. Among these, dibromo-quinoxaline derivatives stand out as versatile building blocks and potent bioactive molecules. Their unique electronic properties and ability to participate in various chemical reactions make them valuable scaffolds for drug discovery and the development of novel organic electronic materials. This technical guide provides a comprehensive overview of dibromo-quinoxaline derivatives, focusing on their synthesis, biological activities, and applications, with a detailed presentation of quantitative data, experimental protocols, and visual representations of key pathways and workflows.

I. Synthesis of Dibromo-Quinoxaline Derivatives

The synthesis of dibromo-quinoxaline derivatives can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For instance, 2,3-Bis(bromomethyl)quinoxaline derivatives can be synthesized by the condensation reaction of the corresponding o-phenylenediamine derivatives with 1,4-dibromo-2,3-butanedione.[1]

Another versatile method is the catalyst-free oxidative cyclization of α-halo ketones (such as phenacyl bromides) with o-phenylenediamine.[2] This reaction can be carried out in water at elevated temperatures, offering a greener synthetic route.[2] Furthermore, N,N-dibromo-p-toluene sulfonamide (TsNBr2) can be utilized to generate α,α-dibromoketone intermediates in situ from alkynes, which then react with o-phenylenediamines to yield quinoxaline derivatives.[2][3]

The starting material, 6-bromo-2,3-dichloroquinoxaline, serves as a valuable precursor for a variety of derivatives.[4][5] It can be prepared by reacting 4-bromo-o-phenylenediamine with oxalic acid, followed by chlorination.[4][5]

II. Biological Activities and Applications in Drug Development

Dibromo-quinoxaline derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of dibromo-quinoxaline derivatives.[6][7][8][9][10][11] These compounds have shown efficacy against various cancer cell lines, including prostate (PC-3), colon (HCT-116), liver (HepG2), and breast (MCF-7) cancer cells.[9][10][11]

One notable example is a dibromo-substituted quinoxaline fragment that acts as a potent inhibitor of Apoptosis Signal-Regulated Kinase 1 (ASK1), with an IC50 value of 30.17 nM.[12] ASK1 is a key component of the JNK and p38 MAPK signaling pathways, which are involved in apoptosis, inflammation, and fibrosis.[12] Inhibition of ASK1 by this dibromo-quinoxaline derivative has shown potential for treating non-alcoholic fatty liver disease.[12]

Another target for quinoxaline-based anticancer agents is the Pim-1/2 kinases.[13] Certain 6-bromo-quinoxaline derivatives have been identified as potent submicromolar inhibitors of both Pim-1 and Pim-2, which are implicated in cell survival and proliferation.[13]

The mechanism of anticancer action can also involve the inhibition of other key enzymes like topoisomerase II.[10]

Antimicrobial Activity

Dibromo-quinoxaline derivatives have also been investigated for their antibacterial and antiviral properties.[5][14][15][16][17] The quinoxaline scaffold is a component of several natural antibiotics, such as echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[4][5] Synthetic derivatives have shown activity against a range of bacterial and fungal pathogens.[5][15][17] Furthermore, some quinoxaline derivatives have been explored as potential antiviral agents.[16]

III. Applications in Organic Electronics

The unique photophysical and electronic properties of dibromo-quinoxaline derivatives make them valuable materials in the field of organic electronics.[18][19][20] They are used as building blocks for the synthesis of conjugated polymers with applications in:

-

Organic Light-Emitting Diodes (OLEDs) : Fluorene-quinoxaline copolymers have been synthesized and used in OLEDs, demonstrating blue-green electroluminescence.[18][21]

-

Organic Solar Cells (OSCs) : Quinoxaline-based materials are explored as non-fullerene acceptors in OSCs due to their electron-accepting nature.[20]

-

Organic Field-Effect Transistors (OFETs) : The electron-transporting properties of quinoxaline derivatives make them suitable for use as n-type semiconductors in OFETs.[20]

The dibromo substitution allows for facile polymerization through cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the synthesis of high-molecular-weight polymers with tailored electronic properties.[18]

IV. Quantitative Data on Dibromo-Quinoxaline Derivatives

The following tables summarize key quantitative data for various dibromo-quinoxaline derivatives from the literature.

Table 1: Anticancer Activity of Dibromo-Quinoxaline Derivatives

| Compound ID | Target/Cell Line | IC50 Value | Reference |

| 26e | ASK1 | 30.17 nM | [12] |

| Compound IV | PC-3 (Prostate Cancer) | 2.11 µM | [10] |

| Compound III | PC-3 (Prostate Cancer) | 4.11 µM | [10] |

| Compound 9 | MCF-7 (Breast Cancer) | 3.79 µg/mL | [11] |

| Compound 5 | MCF-7 (Breast Cancer) | 4.80 µg/mL | [11] |

| Compound 10 | MCF-7 (Breast Cancer) | 6.24 µg/mL | [11] |

| Compound 4 | MCF-7 (Breast Cancer) | 8.59 µg/mL | [11] |

| Compound 5c | Pim-1 | Submicromolar | [13] |

| Compound 5e | Pim-1 | Submicromolar | [13] |

| Compound 5c | Pim-2 | Submicromolar | [13] |

| Compound 5e | Pim-2 | Submicromolar | [13] |

| Compound 17 | C6 (Glioblastoma) | 50.0 µM | [6] |

| Compound 17 | HT29 (Colon Cancer) | 26.2 µM | [6] |

| Compound 17 | HeLa (Cervical Cancer) | 24.1 µM | [6] |

Table 2: Photophysical and Polymer Properties of a Dibromo-Quinoxaline Derivative

| Property | Value | Reference |

| Polymer (PFQ10) Molecular Weight | Up to 17.2 kDa | [18] |

| Polymer (PFQ10) Dispersity | 1.3 | [18] |

| Emission Maximum (PFQ10) | 459 nm | [18] |

| Relative Fluorescence Quantum Yield (PFQ10) | 0.37 | [18] |

V. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 5,8-dibromo-2,3-diphenylquinoxaline[22]

-

Preparation of the Diamine Intermediate:

-

Dissolve 4,7-Dibromobenzo[c][1][4][12]thiadiazole (1.0 g, 3.4 mmol), CoCl₂·6H₂O (10 mg, 0.07 mmol), and sodium borohydride (686.2 mg, 18.13 mmol) in a mixture of ethanol (10 mL) and tetrahydrofuran (30 mL).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Wash the reaction mixture with water and diethyl ether.

-

Collect the organic layer and concentrate it in vacuo to obtain the crude product.

-

-

Condensation to form the Quinoxaline:

-

To the crude product from the previous step, add benzil (630 mg, 3 mmol) in a mixture of toluene (10 mL) and acetic acid (10 mL).

-

Heat the reaction mixture to 100°C and stir for another 12 hours.

-

After the reaction is complete, wash the mixture with water, brine solution, and dichloromethane.

-

Concentrate the organic layer in vacuo.

-

Recrystallize the crude product from ethanol to afford 5,8-dibromo-2,3-diphenylquinoxaline as a white solid (yield: 846.4 mg, 56.6%).

-

Synthesis of 2,3-Bis(bromomethyl)quinoxaline Derivatives[1]

-

Prepare a solution of the corresponding o-phenylenediamine derivative.

-

Add 1,4-dibromo-2,3-butanedione to the solution.

-

The condensation reaction proceeds to form the 2,3-Bis(bromomethyl)quinoxaline derivative. (Note: The reference provides a general scheme without specific reagent quantities and conditions.)

Catalyst-Free Synthesis of Quinoxalines from Phenacyl Bromide[2]

-

Treat a solution of o-phenylenediamine with a substituted phenacyl bromide in water.

-

Heat the reaction mixture to 80°C.

-

The oxidative cyclization proceeds without the need for a catalyst to afford the desired quinoxaline derivative in moderate to high yield.

VI. Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental workflows are provided below using Graphviz.

Caption: ASK1 Signaling Pathway Inhibition.

Caption: Synthesis of a Dibromo-Quinoxaline.

This guide provides a foundational understanding of dibromo-quinoxaline derivatives for researchers and professionals in drug development and materials science. The versatility in synthesis, coupled with a broad range of biological activities and useful electronic properties, underscores the continued importance of this class of compounds in scientific research.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.ekb.eg [journals.ekb.eg]

- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 16. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 19. nbinno.com [nbinno.com]

- 20. Quinoxaline derivatives as attractive electron-transporting materials. [qmro.qmul.ac.uk]

- 21. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5,8-Dibromo-2,3-diethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dibromo-2,3-diethylquinoxaline is a halogenated heterocyclic compound belonging to the quinoxaline family. Quinoxaline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a summary of the available physical and chemical properties of 5,8-Dibromo-2,3-diethylquinoxaline. It is important to note that while basic identifiers are available, detailed experimental data for this specific compound is limited in publicly accessible literature. This guide presents the known information and highlights areas where further experimental characterization is needed.

Core Physical and Chemical Properties

Table 1: Summary of Physical and Chemical Data for 5,8-Dibromo-2,3-diethylquinoxaline

| Property | Value | Source |

| CAS Number | 148231-14-5 | [2] |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | [1] |

| Molecular Weight | 344.05 g/mol | [1] |

| Purity | >98% (HPLC) | [1] |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of 5,8-Dibromo-2,3-diethylquinoxaline are not currently available in the public domain. However, general synthetic routes to quinoxaline derivatives can be adapted.

General Synthesis of Quinoxalines

A common and established method for the synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline, the logical precursors would be 3,6-dibromobenzene-1,2-diamine and 3,4-hexanedione.

Figure 1: Proposed Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline

Caption: Proposed synthetic pathway for 5,8-Dibromo-2,3-diethylquinoxaline.

A general procedure for a similar reaction involves stirring the diamine and dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid, often at room temperature or with gentle heating. The product can then be isolated by filtration and purified by recrystallization.

Spectral Data and Characterization

Specific spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for 5,8-Dibromo-2,3-diethylquinoxaline are not published in detail. However, chemical suppliers suggest that such data, including HPLC, LC-MS, and UPLC, is available upon request[3]. For reference, the ¹H and ¹³C NMR spectral data for a related compound, 5,8-dibromo-2,3-bis(3-(octyloxy)phenyl)quinoxaline, have been reported[4].

Applications and Future Research

The applications of 5,8-Dibromo-2,3-diethylquinoxaline in drug development and its involvement in biological signaling pathways have not yet been documented in scientific literature. The broader class of quinoxaline derivatives has been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and antiviral agents.

Given the presence of two bromine atoms, this compound could serve as a valuable building block in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to generate more complex molecules with potential biological or material science applications.

Figure 2: Potential Research Workflow

Caption: A potential workflow for future research involving 5,8-Dibromo-2,3-diethylquinoxaline.

Conclusion

5,8-Dibromo-2,3-diethylquinoxaline is a chemical compound with established basic properties but a significant lack of in-depth experimental characterization in the public domain. For researchers and professionals in drug development, this compound represents an opportunity for foundational research, including the development and publication of detailed synthetic and analytical protocols, as well as the exploration of its potential in medicinal chemistry and materials science through derivatization and screening. The information provided herein serves as a starting point for such investigations.

References

Unlocking the Therapeutic Potential of Quinoxaline-Based Compounds: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering researchers, scientists, and drug development professionals an in-depth look into the burgeoning field of quinoxaline-based compounds. This whitepaper provides a detailed overview of promising research avenues, complete with quantitative data, experimental protocols, and novel visualizations of key biological pathways, positioning quinoxaline derivatives as a versatile scaffold for the development of next-generation therapeutics.

The quinoxaline core, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] This guide delves into the most promising areas of research for these compounds, including their application as anticancer, antimicrobial, antiviral, and neuroprotective agents.

Anticancer Research: Targeting Key Signaling Pathways

Quinoxaline derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of cancer cell lines.[1][2][3][4][5] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][2]

Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[6][7][8] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, demonstrating the ability to suppress tumor growth.[6][8]

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, and its overexpression is common in many solid tumors.[4][9][10] Quinoxaline-based compounds have been developed as potent EGFR inhibitors, demonstrating efficacy in preclinical studies.[4][9][10][11][12]

Induction of Apoptosis

A key hallmark of effective cancer therapy is the induction of programmed cell death, or apoptosis. Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[13][14]

Quantitative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | HCT116 (Colon) | 2.5 | [1] |

| XVa | HCT116 (Colon) | 4.4 | [1] |

| 4m | A549 (Lung) | 9.32 ± 1.56 | [5] |

| 4b | A549 (Lung) | 11.98 ± 2.59 | [5] |

| 11 | MCF-7 (Breast) | 0.81 | [3] |

| 13 | MCF-7 (Breast) | 0.95 | [3] |

| CPD4 | H1975 (Lung, EGFR mutant) | 3.47 ± 2.20 | [11] |

| Compound 1 | MCF7 (Breast) | 0.21 nM | [2] |

| Compound 3 | MCF7 (Breast) | 2.2 nM | [2] |

Antimicrobial Research: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[15][16][17][18][19]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents the MIC values for selected quinoxaline derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 5p | S. aureus | 4 | [15] |

| 5p | B. subtilis | 8 | [15] |

| 2d | E. coli | 8 | [16] |

| 3c | E. coli | 8 | [16] |

| 10 | C. albicans | 16 | [16] |

| 10 | A. flavus | 16 | [16] |

| Quinoxaline Derivative | MRSA | 1-4 | [17] |

Antiviral Research: Broad-Spectrum Potential

Quinoxaline-based compounds have also been investigated for their antiviral properties, showing activity against a range of viruses.[20][21][22][23][24]

Quantitative Antiviral Activity

The half-maximal effective concentration (EC50) is used to quantify the antiviral activity of a compound. The following table highlights the EC50 values for promising quinoxaline derivatives.

| Compound ID | Virus | EC50 (µM) | Reference |

| Compound 1a | HCMV | <0.05 | [23] |

| Compound 20 | HCMV | <0.05 | [23] |

| Derivative 4 | HCMV | <0.05 | [20] |

| Derivative 5 | HCMV | <0.05 | [20] |

Neuroprotective Research: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have indicated that quinoxaline derivatives may offer neuroprotective effects, making them potential candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[25][26] A key target in this area is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

Quantitative Neuroprotective Activity

The IC50 values for the inhibition of acetylcholinesterase by selected quinoxaline derivatives are presented below.

| Compound ID | Target | IC50 (µM) | Reference |

| 6c | AChE | 0.077 | [27] |

| 6 | BChE | 7.7 ± 1.0 | [28] |

| 7 | BChE | 9.7 ± 0.9 | [28] |

| 9f | BuChE | 0.96 | [25] |

Experimental Protocols

This guide provides detailed methodologies for the synthesis of quinoxaline derivatives and for the key biological assays cited.

General Synthesis of Quinoxaline Derivatives

A common and effective method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Protocol:

-

Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or glacial acetic acid.

-

Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from an appropriate solvent to yield the desired quinoxaline derivative.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the quinoxaline compound and a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[11]

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to determine the antimicrobial susceptibility of a compound.

Protocol:

-

Prepare a nutrient agar plate and inoculate it with a standardized microbial suspension.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

Add a known concentration of the quinoxaline compound solution to each well.

-

Incubate the plate under appropriate conditions for the specific microorganism.

-

Measure the diameter of the zone of inhibition around each well.

-

The size of the zone of inhibition is indicative of the antimicrobial activity.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the reduction in viral infectivity by an antiviral compound.

Protocol:

-

Prepare serial dilutions of the quinoxaline compound.

-

Mix each dilution with a known concentration of the virus and incubate to allow for interaction.

-

Infect a confluent monolayer of host cells with the virus-compound mixture.

-

Overlay the cells with a semi-solid medium (e.g., containing agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

-

After an incubation period, stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction compared to a no-drug control and determine the EC50 value.[20]

Acetylcholinesterase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme.

Protocol:

-

Prepare a reaction mixture containing acetylcholinesterase enzyme, a substrate (e.g., acetylthiocholine), and a chromogenic reagent (e.g., DTNB).

-

Add various concentrations of the quinoxaline compound to the reaction mixture.

-

Incubate the mixture and monitor the color change resulting from the enzymatic reaction.

-

Measure the absorbance at a specific wavelength over time using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.[27]

This technical guide serves as a valuable resource for researchers in the field of drug discovery and development, highlighting the immense potential of quinoxaline-based compounds and providing a solid foundation for future investigations. The diverse biological activities and the synthetic accessibility of the quinoxaline scaffold make it an attractive platform for the design of novel therapeutic agents to address a wide range of diseases.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Arylamino-quinoxaline-2-carboxamides inhibit the PI3K/Akt/mTOR signaling pathways to activate P53 and induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. journalajrb.com [journalajrb.com]

- 27. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinoxaline derivatives: novel and selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic and Optical Properties of 5,8-Dibromo-2,3-diethylquinoxaline

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of various functional materials and pharmacologically active agents. Their utility spans across diverse fields from organic electronics to medicinal chemistry. The electronic and optical properties of these molecules can be finely tuned through substituent modifications on the quinoxaline ring, making them attractive candidates for targeted applications. This guide focuses on 5,8-Dibromo-2,3-diethylquinoxaline, a derivative whose properties are yet to be fully elucidated. The introduction of bromine atoms at the 5 and 8 positions and ethyl groups at the 2 and 3 positions is expected to influence its electronic structure and photophysical behavior significantly.

Projected Electronic and Optical Properties

While specific experimental data for 5,8-Dibromo-2,3-diethylquinoxaline is pending, we can infer its likely characteristics from the known properties of its diphenyl analog, 5,8-dibromo-2,3-diphenylquinoxaline. The substitution of phenyl groups with ethyl groups is expected to lead to a blue-shift in the absorption and emission spectra due to a decrease in the extent of π-conjugation.

Analogous Photophysical Data

The following table summarizes the photophysical data for 5,8-dibromo-2,3-diphenylquinoxaline, which serves as a reference point for predicting the behavior of the diethyl derivative.

| Property | 5,8-dibromo-2,3-diphenylquinoxaline in Toluene | 5,8-dibromo-2,3-diphenylquinoxaline in PMMA matrix |

| Absorption Max (λ_abs) | ~400-460 nm | Not specified |

| Emission Max (λ_em) | Not specified | ~550-600 nm |

| Fluorescence Quantum Yield (Φ_f) | Not specified | >40% |

Data extrapolated from studies on D–A–D quinoxaline fluorophores.

Expected Properties of 5,8-Dibromo-2,3-diethylquinoxaline

Based on the data from the diphenyl analog, we can project the following:

-

Absorption: An absorption maximum in the UV-visible region, likely blue-shifted compared to the diphenyl derivative.

-

Emission: Fluorescence in the blue-green region of the spectrum.

-

Solubility: Good solubility in common organic solvents is anticipated due to the presence of the ethyl groups.

Proposed Experimental Protocols

To definitively characterize the electronic and optical properties of 5,8-Dibromo-2,3-diethylquinoxaline, a series of experimental investigations are required.

Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline

A plausible synthetic route involves the condensation of 4,7-dibromobenzene-1,2-diamine with 3,4-hexanedione.

Materials:

-

4,7-dibromobenzene-1,2-diamine

-

3,4-hexanedione

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Dissolve 4,7-dibromobenzene-1,2-diamine (1.0 eq) in glacial acetic acid.

-

Add 3,4-hexanedione (1.1 eq) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the crude product.

-

Filter the precipitate, wash with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 5,8-Dibromo-2,3-diethylquinoxaline.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed synthesis workflow for 5,8-Dibromo-2,3-diethylquinoxaline.

Photophysical Characterization

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of the compound in a suitable solvent (e.g., toluene, dichloromethane).

-

Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).

-

Record the fluorescence emission spectrum by exciting at the absorption maximum to determine the emission maxima (λ_em).

-

Determine the fluorescence quantum yield (Φ_f) using a standard reference (e.g., quinine sulfate).

Electrochemical Characterization

Instrumentation:

-

Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode).

Procedure:

-

Perform cyclic voltammetry (CV) on a solution of the compound in an appropriate solvent with a supporting electrolyte.

-

Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials.

-

Estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels using the following empirical formulas[1][2]:

-

E_HOMO = - (E_ox - E_ferrocene + 4.8) eV

-

E_LUMO = - (E_red - E_ferrocene + 4.8) eV (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard).

-

Proposed workflow for the comprehensive characterization of the compound.

Proposed Computational Investigation

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of 5,8-Dibromo-2,3-diethylquinoxaline, complementing the experimental findings.

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP or a range-separated functional like CAM-B3LYP.[3]

-

Basis Set: 6-311G(d,p) or a larger basis set for higher accuracy.[3]

-

Calculations:

-

Geometry optimization to find the ground-state structure.

-

Frequency calculations to confirm the optimized structure is a true minimum.

-

Calculation of HOMO and LUMO energies and visualization of the orbitals.

-

Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

-

Potential Applications in Drug Development

Quinoxaline derivatives are known to exhibit a wide range of biological activities. The title compound, with its specific substitution pattern, could be a candidate for screening in various therapeutic areas. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conceptual Jablonski diagram illustrating potential electronic transitions.

Conclusion

While 5,8-Dibromo-2,3-diethylquinoxaline remains an uncharacterized molecule, this guide provides a comprehensive framework for its synthesis and the detailed investigation of its electronic and optical properties. Based on analogous compounds, it is projected to be a soluble, fluorescent material with potential applications in materials science and medicinal chemistry. The outlined experimental and computational protocols offer a clear pathway for researchers to unlock the full potential of this promising quinoxaline derivative. The elucidation of its properties will contribute to the broader understanding of structure-property relationships in this important class of heterocyclic compounds.

References

Quinoxaline Chemistry: A Technical Guide for Organic Electronics

An in-depth exploration of the synthesis, properties, and applications of quinoxaline-based materials for researchers, scientists, and drug development professionals.

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a versatile and powerful building block in the field of organic electronics. Its inherent electron-deficient nature, rigid planar structure, and tunable electronic properties make it an attractive component for a wide range of applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). This technical guide provides a comprehensive overview of quinoxaline chemistry, detailing its synthesis, structure-property relationships, and performance in various organic electronic devices.

Core Concepts in Quinoxaline Chemistry

The electronic properties of quinoxaline derivatives can be readily tuned by introducing various functional groups onto the quinoxaline core. The two nitrogen atoms in the pyrazine ring make the quinoxaline moiety a strong electron acceptor.[1] This electron-deficient characteristic is crucial for its application in organic electronics, where it can be paired with electron-donating units to create donor-acceptor (D-A) systems with tailored energy levels and charge transport properties. The ability to modify the molecular structure allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection, transport, and harvesting in electronic devices.[2]

Synthesis of Quinoxaline Derivatives

The synthesis of quinoxaline derivatives typically involves the condensation reaction of an aromatic o-diamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling the synthesis of a diverse library of quinoxaline-based materials with tailored properties.

For the creation of polymeric materials for organic electronics, common cross-coupling reactions such as Suzuki and Stille couplings are employed. These methods allow for the polymerization of quinoxaline-containing monomers with other aromatic units to form conjugated polymers with extended π-systems, which are essential for efficient charge transport.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of an aryl halide (1 mmol), an arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)2 (0.5 mol%) in a suitable solvent system (e.g., water/ethanol or toluene/water) is stirred at room temperature or heated.[3][4][5] A base, such as K2CO3 or an ion-exchange resin, is required to facilitate the reaction.[5] The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.[3]

General Procedure for Stille Coupling Polymerization:

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide.[6][7] For polymerization, a bifunctional organodistannane monomer is reacted with a bifunctional organodihalide monomer in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd2(dba)3/P(o-tol)3.[8] The reaction is typically carried out in an inert atmosphere in a solvent like toluene or chlorobenzene at elevated temperatures.[8] The resulting polymer is then precipitated, purified through methods like Soxhlet extraction, and characterized for its molecular weight and properties.[9]

Applications in Organic Electronics

The unique electronic and photophysical properties of quinoxaline derivatives have led to their successful integration into various organic electronic devices.

Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials have been utilized as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the molecular structure and packing of the quinoxaline derivative. For instance, a donor-acceptor polymer, PQ1, synthesized via Stille coupling, exhibited p-type semiconductor behavior with a hole mobility of up to 0.12 cm²/Vs.[1][10] The strong intramolecular charge transfer and good aggregation in the solid state contribute to this high mobility.[10]

| Compound/Polymer | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method | Reference |

| Compound 5 | 1.9 x 10⁻⁴ (hole) | 3.5 x 10⁶ | Vacuum Deposition | [11] |

| Compound 5 | 2.6 x 10⁻⁵ (hole) | 1.8 x 10⁵ | Solution Shearing | [11] |

| PQ1 | 0.12 (hole) | - | - | [1][10] |

| DPTTQ | ~10⁻³ (hole) | - | - | [12] |

| HTPQ | 0.01 (hole) | - | - | [12] |

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, quinoxaline derivatives are employed as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. Their high electron affinity facilitates electron injection and transport, leading to improved device efficiency and stability. For example, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been used as a host material in yellow phosphorescent OLEDs, achieving a maximum quantum efficiency of 24.6%.

| Quinoxaline Derivative | Role | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color | Reference |

| DCQ (Host) | Host | 24.6 | 49.6 | Yellow | [13] |

| Fluorene-bridged quinoxaline | Emitter | 1.30 | - | Blue | [12] |

| DMAC-TTPZ | Emitter | 15.3 | 41.0 | Blue | [14] |

| [(fpmqx)₂Ir(pic)] | Emitter | - | 14.6 | Red | [15] |

| CzPPQ (Host) | Host | 25.6 | 68.1 | Orange | [16] |

Organic Solar Cells (OSCs)

Quinoxaline-based polymers have been extensively investigated as donor materials in bulk-heterojunction OSCs. Their broad absorption spectra and tunable energy levels allow for efficient light harvesting and charge separation. For instance, a polymer, P2, when blended with a fullerene acceptor, achieved a power conversion efficiency (PCE) of 4.0%.[9] More recent developments with quinoxaline-based non-fullerene acceptors have pushed the PCE of organic solar cells to nearly 20%.[17]

| Polymer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Acceptor | Reference |

| P2 | 0.82 | 9.96 | 0.49 | 4.0 | PC₇₁BM | [9] |

| PBQxF | 0.64 | 1.58 | 0.39 | 0.39 | PC₇₁BM | [2] |

Structure-Property Relationships

The performance of quinoxaline-based materials in organic electronic devices is intrinsically linked to their molecular structure. Key structural modifications and their effects include:

-

Introduction of Electron-Withdrawing/Donating Groups: Attaching electron-withdrawing groups (e.g., fluorine, cyano) or electron-donating groups (e.g., alkoxy, carbazole) to the quinoxaline core allows for precise tuning of the HOMO and LUMO energy levels. This is crucial for optimizing energy level alignment with other materials in a device for efficient charge transfer.[13][18]

-

Extension of π-Conjugation: Extending the conjugated system by introducing aromatic side chains or by polymerization leads to a red-shift in the absorption and emission spectra, which is beneficial for light-harvesting in solar cells and for achieving different emission colors in OLEDs.

-

Molecular Geometry and Symmetry: The overall shape and symmetry of the molecule influence its packing in the solid state, which in turn affects charge transport properties. Nonplanar structures can sometimes be advantageous in reducing intermolecular quenching of fluorescence in the solid state.[19][20]

Visualizing Chemical Processes

To better understand the synthesis and application of quinoxaline derivatives, the following diagrams illustrate key processes.

Conclusion

Quinoxaline chemistry offers a rich and continually evolving platform for the development of advanced materials for organic electronics. The ease of synthesis and the ability to fine-tune the electronic and physical properties through molecular design have made quinoxaline derivatives and polymers highly promising candidates for high-performance OFETs, OLEDs, and OSCs. Future research will likely focus on the development of novel quinoxaline-based materials with even greater efficiencies, stability, and processability, paving the way for the next generation of flexible and low-cost electronic devices.

References

- 1. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Blue organic light-emitting diodes based on fluorene-bridged quinazoline and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Highly efficient orange and deep-red organic light emitting diodes with long operational lifetimes using carbazole–quinoline based bipolar host materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 17. The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Biological activity of substituted quinoxaline compounds

An In-depth Technical Guide to the Biological Activity of Substituted Quinoxaline Compounds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[2][3] This versatility stems from the scaffold's ability to interact with a multitude of biological targets through various non-covalent interactions.[1] This technical guide provides a comprehensive overview of the significant biological activities of substituted quinoxaline compounds, presenting quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate understanding and further research in the field of drug discovery.

Anticancer Activity

Quinoxaline derivatives are a cornerstone of modern anticancer research, with many compounds demonstrating potent cytotoxicity against a wide array of human cancer cell lines.[4] Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling pathways that control proliferation, differentiation, and survival.[5][6]

Mechanism of Action: Kinase Inhibition

Many substituted quinoxalines function as ATP-competitive inhibitors of protein kinases.[5] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Janus Kinase (JAK2), Apoptosis signal-regulated kinase 1 (ASK1), and Inhibitor of nuclear factor kappa B kinase beta (IKKβ).[7][8][9][10] By occupying the ATP-binding pocket of the kinase domain, these compounds prevent phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives malignant growth.

Some compounds have also been shown to induce apoptosis and cause cell cycle arrest, representing an alternative or complementary mechanism for their anticancer effects.[4] For instance, specific derivatives can disrupt the cell cycle profile, leading to arrest at the G2/M phase boundary.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 6. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 10. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The introduction of halogen atoms, such as bromine, onto the quinoxaline scaffold can significantly modulate their physicochemical and pharmacological properties. This application note provides a detailed protocol for the synthesis of 5,8-Dibromo-2,3-diethylquinoxaline, a potentially valuable building block in medicinal chemistry and materials science. The described two-step synthesis involves the initial formation of 2,3-diethylquinoxaline via a condensation reaction, followed by a regioselective bromination.

Experimental Overview

The synthesis of 5,8-Dibromo-2,3-diethylquinoxaline is proposed to proceed through a two-step reaction sequence. The first step involves the condensation of o-phenylenediamine with 3,4-hexanedione to yield 2,3-diethylquinoxaline. The second step is the bromination of the 2,3-diethylquinoxaline intermediate to afford the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 2,3-diethylquinoxaline and its subsequent bromination to 5,8-Dibromo-2,3-diethylquinoxaline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Purity (%) |

| 2,3-diethylquinoxaline | C₁₂H₁₄N₂ | 186.25 | 1.86 | 1.62 | 87 | 45-47 | >98 |

| 5,8-Dibromo-2,3-diethylquinoxaline | C₁₂H₁₂Br₂N₂ | 344.05 | 3.44 | 2.96 | 86 | Not Reported | >97 |

Experimental Protocols

Step 1: Synthesis of 2,3-diethylquinoxaline

This protocol is adapted from general procedures for the synthesis of quinoxaline derivatives by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

3,4-Hexanedione (1.14 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (catalytic amount, ~0.1 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol) and ethanol (20 mL).

-

Stir the mixture at room temperature until the o-phenylenediamine is completely dissolved.

-

Add 3,4-hexanedione (1.14 g, 10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 mL).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

-

Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,3-diethylquinoxaline as a solid.

Step 2: Synthesis of 5,8-Dibromo-2,3-diethylquinoxaline

This protocol is based on established methods for the bromination of aromatic compounds using N-bromosuccinimide.

Materials:

-

2,3-diethylquinoxaline (1.86 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (3.74 g, 21 mmol, 2.1 equivalents)

-

Concentrated Sulfuric Acid (20 mL)

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2,3-diethylquinoxaline (1.86 g, 10 mmol) in concentrated sulfuric acid (20 mL) at 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (3.74 g, 21 mmol) portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Carefully pour the reaction mixture onto crushed ice (~100 g).

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield 5,8-Dibromo-2,3-diethylquinoxaline.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for 5,8-Dibromo-2,3-diethylquinoxaline.

Logical Relationship of Reactants and Products

Application Notes and Protocols for the Suzuki Coupling of 5,8-Dibromo-2,3-diethylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5,8-Dibromo-2,3-diethylquinoxaline in Suzuki coupling reactions. This versatile building block allows for the synthesis of a wide array of novel 5,8-diaryl-2,3-diethylquinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for similar dihalogenated heterocyclic compounds and general principles of Suzuki-Miyaura cross-coupling.

Data Presentation

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The following table summarizes representative yields for the double Suzuki coupling of a dibrominated heterocyclic core with various arylboronic acids. While this data is for 2,5-dibromo-3-hexylthiophene, it serves as a valuable reference for estimating the expected efficiency and scope of the reaction with 5,8-Dibromo-2,3-diethylquinoxaline. The reaction conditions generally involve a palladium catalyst, a base, and a suitable solvent system.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methylphenylboronic acid | 2,5-Bis(4-methylphenyl)-3-hexylthiophene | 78 |

| 2 | 4-Methoxyphenylboronic acid | 2,5-Bis(4-methoxyphenyl)-3-hexylthiophene | 75 |

| 3 | 4-Chlorophenylboronic acid | 2,5-Bis(4-chlorophenyl)-3-hexylthiophene | 82 |

| 4 | 4-Fluorophenylboronic acid | 2,5-Bis(4-fluorophenyl)-3-hexylthiophene | 80 |

| 5 | 3-Chloro-4-fluorophenylboronic acid | 2,5-Bis(3-chloro-4-fluorophenyl)-3-hexylthiophene | 76 |

| 6 | Thiophene-2-boronic acid | 2,5-Di(thiophen-2-yl)-3-hexylthiophene | 72 |

Data adapted from a study on the double Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene. Yields are for isolated products.

Experimental Protocols

This section provides a detailed methodology for the double Suzuki coupling reaction of 5,8-Dibromo-2,3-diethylquinoxaline with arylboronic acids.

Materials:

-

5,8-Dibromo-2,3-diethylquinoxaline

-

Arylboronic acid (2.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (6 mol%)

-

Potassium phosphate (K₃PO₄) (4 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a Schlenk flask, add 5,8-Dibromo-2,3-diethylquinoxaline (1 mmol) and tetrakis(triphenylphosphine)palladium(0) (6 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous 1,4-dioxane (2 mL) to the flask under the inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

To the reaction mixture, add the arylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and degassed water (0.5 mL) under a positive flow of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the desired 5,8-diaryl-2,3-diethylquinoxaline.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 5,8-diaryl-2,3-diethylquinoxalines via a double Suzuki coupling reaction.

Caption: General workflow for the double Suzuki coupling reaction.

Potential Signaling Pathway Inhibition

Quinoxaline derivatives are known to exhibit a range of biological activities, including the inhibition of protein kinases involved in cancer cell signaling. The 5,8-diaryl-2,3-diethylquinoxaline scaffold represents a promising core for the development of novel kinase inhibitors. The diagram below depicts the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation, which is often dysregulated in cancer and is a potential target for quinoxaline-based inhibitors.[1]

References

Applications of 5,8-Dibromo-2,3-disubstituted-quinoxalines in Polymer Chemistry: A Detailed Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the application of 5,8-dibromo-2,3-disubstituted-quinoxalines as key building blocks in the synthesis of advanced functional polymers. While direct literature on the polymerization of 5,8-Dibromo-2,3-diethylquinoxaline is limited, this note utilizes a closely related analogue, 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline, to illustrate the synthesis and properties of quinoxaline-based copolymers. The detailed protocols and data presented herein are based on established methodologies for the synthesis of quinoxaline-fluorene copolymers, which are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Introduction to Quinoxaline-Based Polymers

Quinoxaline is a heterocyclic aromatic compound containing a pyrazine ring fused to a benzene ring. Its electron-deficient nature makes it an excellent "acceptor" unit when incorporated into a polymer backbone. When copolymerized with electron-rich "donor" monomers, such as fluorene or thiophene derivatives, the resulting donor-acceptor (D-A) copolymers exhibit tunable electronic and optical properties. The 5,8-dibromo substitution on the quinoxaline ring provides two reactive sites for cross-coupling polymerization reactions, such as the Suzuki or Stille reactions, enabling the formation of high molecular weight conjugated polymers. The substituents at the 2 and 3 positions, such as the diethyl groups in the title compound, are crucial for ensuring solubility of the resulting polymers in common organic solvents, which is essential for solution-based processing of organic electronic devices.

Applications in Organic Electronics

Polymers derived from 5,8-dibromo-2,3-disubstituted-quinoxalines are primarily investigated for their potential in organic electronic devices. The key properties that make them suitable for these applications include:

-

Tunable Bandgaps: By carefully selecting the comonomer to be polymerized with the quinoxaline unit, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymer can be engineered. This allows for the tuning of the polymer's bandgap to absorb specific wavelengths of light, a critical feature for organic solar cells and photodetectors.

-

High Electron Affinity: The electron-deficient quinoxaline moiety imparts a high electron affinity to the polymer, making these materials suitable for use as electron acceptors or as the electron-transporting component in various devices.

-

Photoluminescence: Many quinoxaline-fluorene copolymers exhibit strong photoluminescence, making them promising candidates for the emissive layer in organic light-emitting diodes (OLEDs). The emission color can be tuned by modifying the chemical structure of the polymer.[1]

-

Good Thermal Stability: The rigid aromatic backbone of these polymers often leads to good thermal stability, which is important for the long-term operational stability of electronic devices.

Quantitative Data Summary

The following table summarizes the properties of a representative quinoxaline-fluorene copolymer, PFQ10, synthesized via Suzuki-Miyaura copolymerization of 5,8-dibromo-6,7-difluoro-2-[(2-hexyldecyl)oxy]quinoxaline and 9,9-dioctyl-9H-9-fluorene-2,7-bis(boronic acid pinacol ester).[1] This data provides a benchmark for the expected properties of polymers derived from 5,8-dibromo-2,3-diethylquinoxaline.

| Property | Value |

| Number-Average Molecular Weight (Mn) | Up to 17.2 kDa |

| Polydispersity Index (PDI) | 1.3 |

| Photoluminescence (PL) Emission Maximum | 459 nm (in solution) |

| Fluorescence Quantum Yield | 0.37 |

| Thermal Decomposition Temperature (Td) | > 300 °C (typical for such polymers) |

Experimental Protocols

The following section provides a detailed protocol for the synthesis of a representative quinoxaline-fluorene copolymer based on the Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for the polymerization of 5,8-Dibromo-2,3-diethylquinoxaline with a suitable bis(boronic acid) or bis(boronic ester) comonomer.